Tert-butyl 5-hydroxyfuran-2-carboxylate
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Overview
Description
Tert-butyl 5-hydroxyfuran-2-carboxylate is an organic compound with the molecular formula C9H12O4 It features a furan ring substituted with a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxyfuran-2-carboxylate typically involves the esterification of 5-hydroxyfuran-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction parameters and product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming tert-butyl 5-oxofuran-2-carboxylate.
Reduction: The compound can be reduced to form this compound alcohol derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Tert-butyl 5-oxofuran-2-carboxylate.
Reduction: Various alcohol derivatives of this compound.
Substitution: Substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-hydroxyfuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Medicine: Research into its potential as a building block for drug development, particularly for compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which tert-butyl 5-hydroxyfuran-2-carboxylate exerts its effects depends on the specific reactions it undergoes. In biological systems, it may interact with enzymes that catalyze the transformation of furan derivatives. The molecular targets and pathways involved include those related to oxidative stress and metabolic processes.
Comparison with Similar Compounds
Tert-butyl 5-oxofuran-2-carboxylate: An oxidized form of the compound.
Methyl 5-hydroxyfuran-2-carboxylate: A similar ester with a methyl group instead of a tert-butyl group.
Ethyl 5-hydroxyfuran-2-carboxylate: Another ester variant with an ethyl group.
Uniqueness: Tert-butyl 5-hydroxyfuran-2-carboxylate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance can affect the outcome, providing a distinct advantage over smaller ester groups.
Properties
IUPAC Name |
tert-butyl 5-hydroxyfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMYTUHNZIVMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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